molecular formula C10H13ClN2O2 B3043478 N-tert-butyl-4-chloro-2-nitroaniline CAS No. 874780-68-4

N-tert-butyl-4-chloro-2-nitroaniline

Cat. No. B3043478
CAS RN: 874780-68-4
M. Wt: 228.67 g/mol
InChI Key: ADGFDYKYRZVRQG-UHFFFAOYSA-N
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Description

N-tert-butyl-4-chloro-2-nitroaniline (TCNA) is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It has attracted the attention of researchers due to its physical, chemical, and biological properties.


Synthesis Analysis

The synthesis of this compound can be achieved through a process involving electrophilic aromatic substitution . This process involves the use of tert-butyl nitrite (TBN) which efficiently promotes the synthesis of N-nitrosoanilines, nitroanilines, and N-nitroso-nitroanilines with good to excellent yields and chemoselectivities .


Molecular Structure Analysis

The molecular formula of this compound is C10H13ClN2O2 . Its molecular weight is approximately 228.68 g/mol .


Chemical Reactions Analysis

This compound can undergo a chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite . This reaction is metal-free and acid-free, and it efficiently promotes the synthesis of N-nitrosoanilines, nitroanilines, and N-nitroso-nitroanilines .

Mechanism of Action

The mechanism of action of N-tert-butyl-4-chloro-2-nitroaniline is not fully understood. However, it has been suggested that this compound may act as an electron transfer agent due to its nitro and amine groups. This property has been utilized in the photodynamic therapy of cancer cells, where this compound is activated by light to produce reactive oxygen species that can kill cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in vitro and in vivo studies. It has been reported to have anti-inflammatory and antioxidant properties. Furthermore, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use as an anticancer agent.

Advantages and Limitations for Lab Experiments

N-tert-butyl-4-chloro-2-nitroaniline has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. It has a high purity and stability, making it suitable for long-term storage. However, this compound has some limitations, including its low solubility in water and its relatively high cost compared to other fluorescent probes.

Future Directions

There are several future directions for the use of N-tert-butyl-4-chloro-2-nitroaniline in scientific research. One potential application is in the development of new fluorescent probes for the detection of metal ions in biological samples. Another potential application is in the development of new anticancer agents based on the structure of this compound. Furthermore, this compound could be used as a precursor for the synthesis of other biologically active compounds with potential therapeutic applications.
Conclusion:
In conclusion, this compound is a unique compound that has been widely used in scientific research. Its synthesis method is simple and yields a high purity product. This compound has been utilized in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields. There are several future directions for the use of this compound in scientific research, and it is likely to continue to be an important compound in various fields.

Scientific Research Applications

N-tert-butyl-4-chloro-2-nitroaniline has been used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions in aqueous solutions. This compound has also been used as a sensitizing agent in the photodynamic therapy of cancer cells. Furthermore, this compound has been used as a precursor for the synthesis of other biologically active compounds.

properties

IUPAC Name

N-tert-butyl-4-chloro-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGFDYKYRZVRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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